
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound featuring a pyrrolidine ring connected to a thiadiazole and pyridine ring. This arrangement of functional groups imbues the compound with unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can be synthesized through a multi-step process involving the formation of each ring structure followed by their linkage. One common route begins with the synthesis of 1,2,5-thiadiazole, achieved through cyclization reactions of precursor molecules under controlled conditions.
Industrial Production Methods
Industrial production often scales up these laboratory methods, using large reactors and precise control over temperature and pressure to ensure high yields and purity. Specific catalysts and solvents are chosen to optimize reaction rates and product stability.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction reactions can break certain bonds within the molecule, altering its structure.
Substitution: : The functional groups attached to the rings can be replaced with other groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent type, and pH are meticulously controlled to steer the reactions towards desired products.
Major Products Formed from These Reactions
Oxidation reactions can yield sulfoxides or sulfones from the thiadiazole ring. Reduction often leads to simpler alkanes or alcohols. Substitution reactions can introduce a plethora of functional groups, creating a variety of derivatives with different chemical properties.
Applications De Recherche Scientifique
Chemistry
Biology
Biologically, the compound has shown promise in binding to specific enzymes or receptors, influencing biochemical pathways. This makes it a candidate for drug development, particularly in targeting diseases at the molecular level.
Medicine
In medicine, researchers explore its potential as a therapeutic agent. Its interactions with biological targets can be harnessed for developing new medications for various conditions, including infections and chronic diseases.
Industry
Industrially, it may be used in the development of new materials or chemicals. Its unique structure allows it to act as a building block in the synthesis of polymers or as a specialty chemical in various applications.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modify the activity of these targets, leading to changes in cellular processes and pathways. The precise mechanism often involves binding to active sites or altering the conformation of the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-(3-((1,2,4-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-2-yl)ethan-1-one
These compounds share core structures but differ in the positioning or type of functional groups, leading to variations in their chemical behavior and potential applications. This compound's uniqueness lies in its specific combination of the 1,2,5-thiadiazole and pyrrolidine rings, providing distinct reactivity and interaction profiles.
Conclusion
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one stands out due to its intricate structure and wide-ranging reactivity. From its synthesis to its applications in various scientific fields, it demonstrates the power of chemical engineering and molecular biology in creating compounds with diverse and impactful uses.
Propriétés
IUPAC Name |
2-pyridin-3-yl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-13(6-10-2-1-4-14-7-10)17-5-3-11(9-17)19-12-8-15-20-16-12/h1-2,4,7-8,11H,3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBTTYWLOWGCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2985262.png)
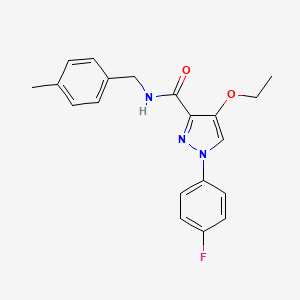
![N-[2-(2,3-Dichlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2985265.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2985267.png)
![N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2985268.png)
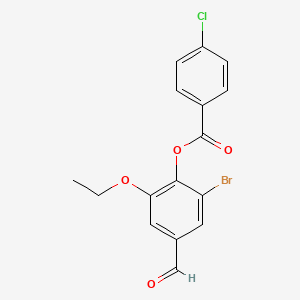
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)
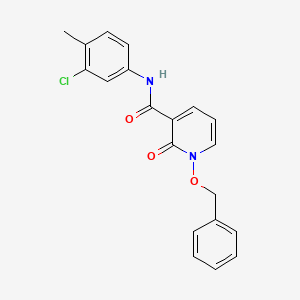

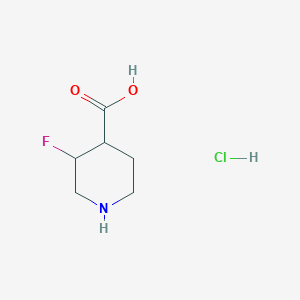
![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)
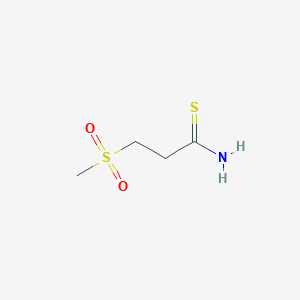

![N-(4-acetylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2985280.png)
